3-Ethylidene-1-oxaspiro[4.5]decan-2-one
Description
3-Ethylidene-1-oxaspiro[4.5]decan-2-one is a spirocyclic lactone characterized by a bicyclic structure where a cyclohexane ring is fused to a γ-lactone via a spiro carbon atom. The ethylidene substituent at the 3-position introduces steric and electronic effects that influence conformational dynamics and reactivity. Key properties include:
Properties
CAS No. |
90162-72-4 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-ethylidene-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C11H16O2/c1-2-9-8-11(13-10(9)12)6-4-3-5-7-11/h2H,3-8H2,1H3 |
InChI Key |
DDNZZALXJIYAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC2(CCCCC2)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-1-oxaspiro[4.5]decan-2-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethylidene malonate under basic conditions, followed by cyclization to form the spiro compound. The reaction typically requires a base such as sodium ethoxide and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethylidene-1-oxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethylidene group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethylidene-1-oxaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethylidene-1-oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Ethylidene-1-oxaspiro[4.5]decan-2-one with structurally related spirocyclic lactones and diazaspiro derivatives, highlighting substituent effects, physical properties, and applications.
Key Findings:
Substituent Effects on Conformation: Ethylidene and methylene groups at C3 significantly influence ring dynamics. Nitrogen substitutions (e.g., 1-oxa-3,8-diazaspiro derivatives) introduce hydrogen-bonding sites, enhancing solubility and biological activity .
Thermodynamic and Kinetic Properties :
- The 3-methylene analog exhibits ΔG° = 0.058 kcal/mol and AG* = 10.9 kcal/mol for ring reversal, with a preference for an axial C-O conformation. Ethylidene substitution may destabilize this preference due to bulkier steric effects .
- Diazaspiro derivatives (e.g., 4,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) show reduced conformational flexibility, as evidenced by their stability under hydrogenation conditions .
Applications :
- Pharmaceuticals : 1-Oxa-3,8-diazaspiro derivatives are key to bronchodilators like fenspiride, highlighting the importance of nitrogen substitutions in drug design .
- Material Science : Spirocyclic lactones with aryl groups (e.g., 3-(4-methoxyphenyl)-4-methylene-1,3-diazaspiro[4.5]decan-2-one) are valued for their thermal stability and electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
